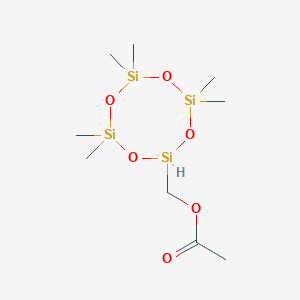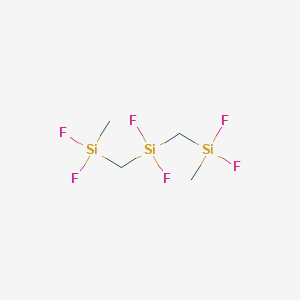
Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture is a blend of two organosilane compounds, Methacryloxypropylbis(trimethylsiloxy)silanol and Methacryloxypropyltris(trimethylsiloxy)silane. This mixture is primarily used as a chemical intermediate in various industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloxypropylbis(trimethylsiloxy)silanol involves the reaction of methacrylic acid with trimethylsilyl chloride in the presence of a catalyst such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the production of this mixture involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is carefully controlled to maintain the desired ratio of the two components in the mixture.
Types of Reactions:
Oxidation: The mixture can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the mixture.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to proceed efficiently.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction reactions may produce alcohols or amines.
Substitution reactions can result in the formation of various organosilane derivatives.
科学的研究の応用
This compound mixture is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a precursor for the synthesis of other organosilane compounds.
Biology: Employed in the modification of surfaces to study cell adhesion and proliferation.
Medicine: Utilized in the development of biomedical devices and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical resistance.
作用機序
The mechanism by which this compound mixture exerts its effects involves the interaction of its functional groups with various substrates. The silanol groups can form hydrogen bonds with other molecules, while the methacrylate groups can undergo polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
類似化合物との比較
Methacryloxypropyltrimethoxysilane: Similar in structure but differs in the number of methoxy groups.
Glycidoxypropyltrimethoxysilane: Another organosilane with an epoxy group instead of a methacrylate group.
Aminopropyltriethoxysilane: Contains an amino group instead of a methacrylate group.
Uniqueness: The Methacryloxypropylbis(trimethylsiloxy)silanolmethacryloxypropyltris(trimethylsiloxy)silane mixture is unique due to its combination of methacrylate and silanol groups, which provide both adhesive and reactive properties. This makes it particularly versatile in various applications compared to other organosilanes.
特性
IUPAC Name |
3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate;3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si4.C13H30O5Si3/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11;1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h1,12-14H2,2-11H3;15H,1,9-11H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVAMFRBZVZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C.CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H68O10Si7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone](/img/structure/B8038072.png)

![dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane](/img/structure/B8038087.png)

![(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B8038105.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z,26E)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate](/img/structure/B8038123.png)

![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8038129.png)
